REACTION_CXSMILES
|
[OH:1][CH:2]([C:4](=[CH2:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:3].N1C=CC=CC=1.[C:16](Cl)(=[O:18])[CH3:17]>ClCCl>[C:16]([O:1][CH:2]([C:4](=[CH2:9])[C:5]([O:7][CH3:8])=[O:6])[CH3:3])(=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC(C)C(C(=O)OC)=C
|
Name
|
|
Quantity
|
32.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with water (500 ml)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layer were washed with 1N hydrochloric acid, saturated aqueous sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride in turn, and then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The resultant solution was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)C(C(=O)OC)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |